![molecular formula C13H11N3OS B1439674 4-[(2-噻吩甲基)氨基]喹唑啉-2(1H)-酮 CAS No. 1031970-30-5](/img/structure/B1439674.png)

4-[(2-噻吩甲基)氨基]喹唑啉-2(1H)-酮

描述

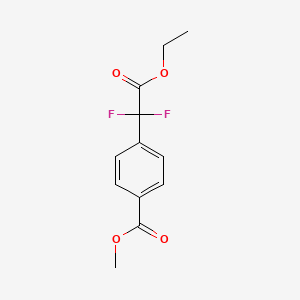

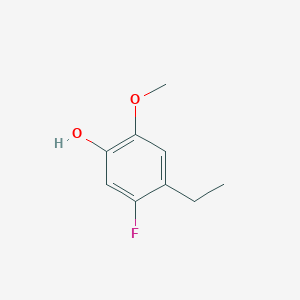

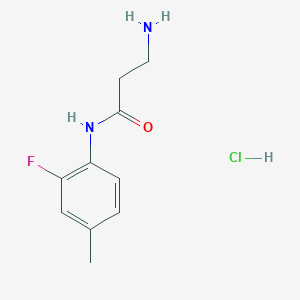

“4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is a chemical compound with the molecular formula C13H11N3OS. It belongs to the class of quinazolinones, which are heterocyclic aromatic compounds .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis

The molecular weight of “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is 257.31 g/mol. More specific physical and chemical properties are not provided in the search results.科学研究应用

Comprehensive Analysis of 4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazolin-2-one:

Antitumor Activity

A related triazoloquinazolinone derivative has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential research applications of our compound in cancer treatment studies.

Biological Imaging

Quinazolinones have shown promise as fluorescent probes and biological imaging reagents due to their excellent biocompatibility, low toxicity, and high efficiency . This could be explored with our compound for imaging in biological systems.

Luminescent Materials

Due to good luminescence properties, quinazolinones are considered for use as luminescent materials . Research could investigate the luminescent properties of our compound for potential applications.

Pharmacological Activities

Quinazolinones possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antidepressant activities . These pharmacological properties could be relevant for our compound as well.

Antimicrobial Activity

Thiophene derivatives have shown antimicrobial activity , which could suggest similar applications for our compound given its thiophene component.

Neurological Disorders Treatment

Compounds containing the thiophene nucleus have been used in treatments for conditions like Alzheimer’s disease . This indicates potential research avenues for neurological applications of our compound.

未来方向

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Therefore, studies on the synthesis of these compounds are widely conducted . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields.

作用机制

Target of Action

Quinazoline and quinazolinone derivatives, which this compound belongs to, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Mode of Action

Nevertheless, quinazolinone derivatives have been found to display various biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by quinazolinone derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects would be dependent on the specific pathways affected.

Result of Action

The molecular and cellular effects of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one’s action would be dependent on its specific biological activity. As quinazolinone derivatives have been found to exhibit a wide range of biological activities , the effects of this compound could potentially be diverse and significant.

属性

IUPAC Name |

4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEKZRXZIMZYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)

![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)